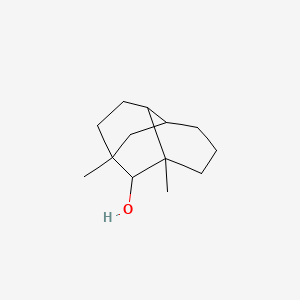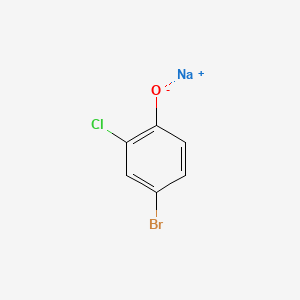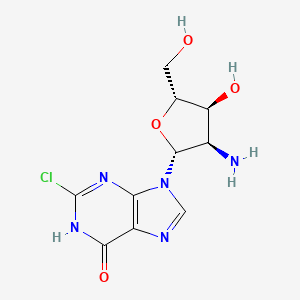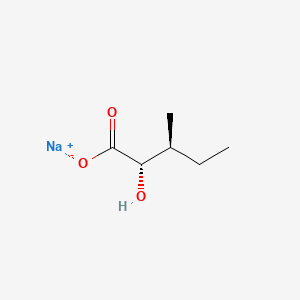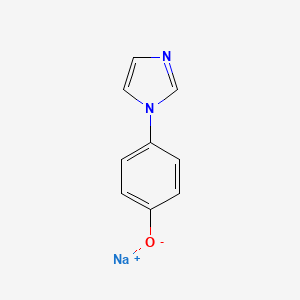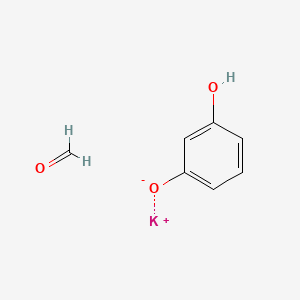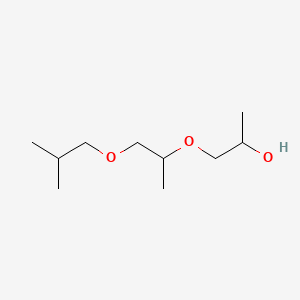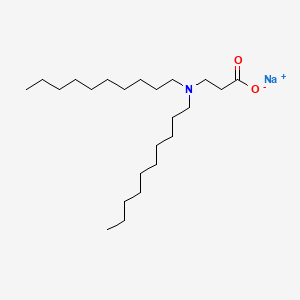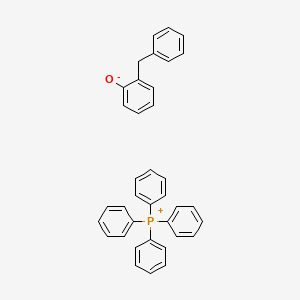
2-benzylphenolate;tetraphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzylphenolate;tetraphenylphosphanium is a chemical compound with the molecular formula C37H31OP. It is a salt formed by the combination of 2-benzylphenolate and tetraphenylphosphanium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphonium chloride with 2-benzylphenol. The reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-benzylphenolate;tetraphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-benzylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-benzylphenolate;tetraphenylphosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-benzylphenolate;tetraphenylphosphanium include:
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- 2-benzylphenol
Uniqueness
This compound is unique due to its specific combination of 2-benzylphenolate and tetraphenylphosphanium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
94230-93-0 |
|---|---|
Fórmula molecular |
C37H31OP |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
2-benzylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C13H12O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-20H;1-9,14H,10H2/q+1;/p-1 |
Clave InChI |
PWICGBMZTIYWEV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


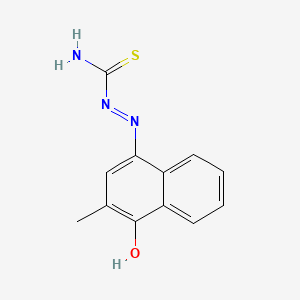
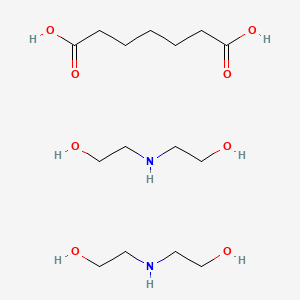
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

